Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-
Overview
Description
Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-, is a chemical compound that is part of the organophosphorus class. These compounds are known for their wide range of applications, including their use as extractants in metal recovery processes. Specifically, bis(2,4,4-trimethylpentyl) phosphinic acid is recognized for its role in the extraction of sodium and other metals, as detailed in a study that measured its basic constants and extraction equilibria .
Synthesis Analysis
The synthesis of organophosphorus compounds can be complex and varied. For instance, the synthesis of bis(trimethylsilyl)phosphonite, which is used in the preparation of heterocyclic α-aminomethyl-H-phosphinic acids, involves the reaction with corresponding heterocyclic imines followed by methanolysis . Similarly, heavy alkali metal bis(trimethylsilyl)phosphides are synthesized by reacting trimethylsilyl-substituted phosphines with alkali metal tert-butyl alcoholates . Although these methods do not directly describe the synthesis of bis(2,4,4-trimethylpentyl) phosphinic acid, they provide insight into the general strategies employed in the synthesis of related organophosphorus compounds.
Molecular Structure Analysis
The molecular structure of organophosphorus compounds can be quite intricate. For example, the crystal structures of heavy alkali metal bis(trimethylsilyl)phosphides show polymeric ladder-type structures with coordination spheres involving phosphorus atoms connected to alkali metal centers . While this does not directly pertain to bis(2,4,4-trimethylpentyl) phosphinic acid, it exemplifies the complex structural characteristics that can be expected in this class of compounds.
Chemical Reactions Analysis
Organophosphorus compounds participate in a variety of chemical reactions. Bis(trimethylsilyl) hypophosphite, for instance, reacts with carbonyl compounds to form carbonyl adducts, which can be converted to anilinium salts of corresponding phosphonous acids . This demonstrates the reactivity of phosphorus-containing compounds with other functional groups, which is relevant to understanding the chemical behavior of bis(2,4,4-trimethylpentyl) phosphinic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of organophosphorus compounds are crucial for their practical applications. The study of bis(2,4,4-trimethylpentyl) phosphinic acid revealed its solubility in water, ionization constant, dimerization constant, and distribution coefficient, which are consistent with the behavior of other phosphorus-based extractants . These properties are essential for its function as an extractant in metal recovery processes.
Scientific Research Applications
Nickel-Cobalt Extraction
Bis(2,4,4-trimethylpentyl) phosphinic acid is a highly effective extractant for nickel and cobalt. It can be synthesized using a one-step free radical reaction involving sodium hypophosphite and isobutylene, achieving an impressive yield of 80.4% (Lv Chang-shan, 2010).
Rare Earth Metals Extraction
This compound, also known as Cyanex 272, is beneficial in extracting lanthanide metals using Liquid Surfactant Membranes (LSMs). It reduces aqueous acidity during this process and enables high recovery and concentration of rare earth metals in aqueous product phases (Qin Qing, 2002).
Chemical Composition Analysis
Gas Chromatography–Mass Spectrometry (GC-MS) revealed that Cyanex 301 contains bis(2,4,4-trimethylpentyl) phosphinic acid among other compounds. This analysis provides insights into its molecular structure and potential applications (B. Menoyo & M. Elizalde, 2002).
Bismuth Ion Transport
This compound is highly efficient in transporting bismuth ions through a carbon tetrachloride bulk liquid membrane. It demonstrates notable selectivity and efficiency in this role (Y. Yamini, M. Chaloosi, & H. Ebrahimzadeh, 2002).
Metal Adsorption Studies
In blends with poly(vinyl alcohol) and sodium alginate, bis(2,4,4-trimethylpentyl) phosphinic acid demonstrates efficacy in metal adsorption, particularly for copper, cobalt, and nickel (G. Rathna et al., 2013).
Uranium Separation
It has been used for selective separation of uranium from nuclear waste solutions, showing different extraction characteristics in ionic liquid and xylene based systems (Manpreet Singh et al., 2016).
Safety And Hazards
properties
IUPAC Name |
hydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35OPS/c1-13(9-15(3,4)5)11-18(17,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYLHALFMPOMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888952 | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphinothioic acid, bis(2,4,4-trimethylpentyl)- | |
CAS RN |
132767-86-3 | |
Record name | Cyanex 302 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132767-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132767863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphinothioic acid, bis(2,4,4-trimethylpentyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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